2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
516500-08-6 |
|---|---|
Molecular Formula |
C7H5N3S |
Molecular Weight |
163.20 g/mol |
IUPAC Name |
9-thia-2,6,11-triazatricyclo[6.3.0.03,6]undeca-1(11),2,4,7-tetraene |
InChI |
InChI=1S/C7H5N3S/c1-2-10-3-5-7(8-4-11-5)9-6(1)10/h1-3H,4H2 |
InChI Key |
GZAIBIBYKUECSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C(=CN3C=CC3=N2)S1 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Azeto 1,2 a Thiazolo 4,5 D Pyrimidine and Its Derivatives
Strategies for Constructing the Thiazolo[4,5-D]pyrimidine (B1250722) Moiety
The thiazolo[4,5-d]pyrimidine core is a well-established pharmacophore, and numerous synthetic routes have been developed for its construction. These methodologies can be broadly categorized into cyclocondensation reactions, multicomponent reactions, and strategies focusing on regioselectivity control.
Cyclocondensation Reactions for Thiazolopyrimidine Formation
Cyclocondensation reactions are a cornerstone in the synthesis of fused heterocyclic systems like thiazolo[4,5-d]pyrimidines. These reactions typically involve the condensation of a pyrimidine (B1678525) precursor bearing vicinal amino and halo or thiol functionalities with a one-carbon synthon, or the reaction of a pre-formed thiazole (B1198619) ring with reagents that build the pyrimidine ring.
A common approach involves the reaction of 4-amino-5-bromopyrimidine (B111901) derivatives with a sulfur source. For instance, the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (B78521) yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione. mdpi.com This intermediate can be further functionalized, for example, by S-alkylation. mdpi.com
Another effective cyclocondensation strategy employs 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides as precursors. Heating these thiazole derivatives with trifluoroacetic anhydride (B1165640) leads to the formation of the pyrimidine ring, yielding 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro rsc.orgnih.govthiazolo[4,5-d]pyrimidin-7(6H)-ones. mdpi.com
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 4-Amino-5-bromo-2-chloro-6-methylpyrimidine | 1. CS₂, KOH, DMF2. Alkyl halide, Et₃N, CH₃CN | 5-Chloro-7-methyl-2-(alkylthio)thiazolo[4,5-d]pyrimidine | Good to Excellent | mdpi.comresearchgate.net |
| 4-Amino-2-thioxo-2,3-dihydro-3-phenyl-1,3-thiazole-5-carboxamide | Trifluoroacetic anhydride | 3-Phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro rsc.orgnih.govthiazolo[4,5-d]pyrimidin-7(6H)-one | Not Reported | mdpi.com |
| 2-Aminothiole derivative | Arylacetylchloride | 7-Amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivative | Not Reported | nih.gov |
| 4-Amino-3-phenyl-2-thioxothiazol-5-carboxamide | Aromatic aldehydes | Substituted thiazolo[5,4-d]pyrimidines | Not Reported | scilit.com |
Multicomponent Reaction Approaches in Thiazolopyrimidine Synthesis
Multicomponent reactions (MCRs) have emerged as powerful tools in heterocyclic synthesis due to their efficiency in building molecular complexity in a single step from simple starting materials. While specific MCRs for the direct synthesis of the thiazolo[4,5-d]pyrimidine core are not extensively reported, analogous fused pyrimidine systems are readily accessible through such strategies. For instance, pyrazole-based pyrimido[4,5-d]pyrimidines have been synthesized in good yields through a four-component reaction of 6-amino-1,3-dimethyluracil, N,N-dimethylformamide dimethyl acetal, a 4-formyl-1H-pyrazole derivative, and a primary aromatic amine, using an ionic liquid as the catalyst and solvent. mdpi.comnih.gov This highlights the potential for developing novel MCRs for the synthesis of thiazolo[4,5-d]pyrimidine derivatives.
A three-component reaction of a thiourea, an α-haloketone, and a dialkyl acetylenedicarboxylate (B1228247) can afford thiazole-pyrimidines in good yields, demonstrating an efficient construction of the fused ring system. researchgate.net
Control of Regioselectivity in Thiazolopyrimidine Annulation
The synthesis of thiazolo[4,5-d]pyrimidines from unsymmetrical precursors raises the issue of regioselectivity. The annulation of the pyrimidine ring onto the thiazole core, or vice versa, can potentially lead to the formation of regioisomers, such as thiazolo[4,5-d]pyrimidines versus thiazolo[5,4-d]pyrimidines.
The regiochemical outcome is often dictated by the nature of the reactants and the reaction conditions. For example, in the cyclocondensation of β-enamino diketones with non-symmetric 2-methylisothiourea sulfates, the regioselectivity is controlled by the electronic properties of the substituents on the diketone. researchgate.net This allows for the selective preparation of specific pyrimidine isomers.
Careful selection of starting materials with pre-defined functionalities is a key strategy to ensure regiochemical control. For instance, starting from a 4,5-disubstituted pyrimidine or a 4,5-disubstituted thiazole allows for a directed synthesis of the desired thiazolo[4,5-d]pyrimidine isomer.
Approaches for Incorporating the Azetidine (B1206935) Ring via Azeto[1,2-A] Fusion
The construction of the azetidine ring, particularly when fused to another heterocyclic system, is a significant synthetic challenge due to the inherent ring strain of the four-membered ring. The "azeto[1,2-a]" fusion implies that the azetidine ring is formed between the nitrogen atom at position 1 and the carbon atom at position 2 of the thiazolo[4,5-d]pyrimidine core. This would likely be achieved through an intramolecular cyclization of a suitably functionalized thiazolo[4,5-d]pyrimidine precursor.
[2+2] Cycloaddition Methodologies for Azetidine Ring Construction
[2+2] cycloaddition reactions are a primary method for the synthesis of four-membered rings. The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a direct route to azetidines. rsc.org This methodology could be envisioned to occur in an intramolecular fashion, where a thiazolo[4,5-d]pyrimidine derivative bearing both an imine and an alkene functionality could cyclize upon irradiation to form the desired azeto-fused system.
Visible-light-mediated aza Paternò–Büchi reactions of acyclic oximes and alkenes have been developed, offering a milder alternative to UV irradiation. researchgate.net Furthermore, copper-catalyzed photocycloadditions of non-conjugated imines and alkenes have been reported to produce a variety of substituted azetidines. escholarship.org
Intramolecular Cyclization Reactions to Form the Azetidine Ring
Intramolecular cyclization is a highly effective strategy for the formation of strained ring systems. For the synthesis of the 2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine scaffold, a plausible approach involves the intramolecular S(_N)2 reaction of a thiazolo[4,5-d]pyrimidine bearing a nucleophilic nitrogen and an alkyl chain with a suitable leaving group.
Furthermore, La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a route to azetidines in high yields. nih.govrsc.org This suggests that a thiazolo[4,5-d]pyrimidine derivative bearing a cis-epoxy amine side chain could be a viable precursor for the construction of the fused azetidine ring.
| Precursor | Reagents | Product | Yield (%) | Reference |
| N-(2-Chloroethyl)urea derivative | Base | N-Phenyl-4,5-dihydrooxazol-2-amine | Not Reported | ulaval.canih.gov |
| cis-3,4-Epoxy amine derivative | La(OTf)₃ | Azetidine derivative | High | nih.govrsc.org |
| N-Trityl- or N-dimethoxytrityl protected tosyloxy- or halopropylamine | Base | N-Protected azetidine | Not Reported | researchgate.net |
| N-Tosyl-3-halo-3-butenylamine | Ullmann-type coupling | 2-Alkylideneazetidine | Not Reported | nih.gov |
Stereoselective Synthesis of the Azeto[1,2-a]thiazolo[4,5-d]pyrimidine Framework
A thorough review of synthetic chemistry databases and journals yielded no published methods for the stereoselective synthesis of the this compound core. While synthetic routes for various thiazolo[4,5-d]pyrimidine and thiazolo[3,2-a]pyrimidine derivatives are documented, the annulation of an azetidine ring to this particular bicyclic system to form the specified tetracyclic structure has not been described. The construction of such a strained four-membered ring, fused in a stereocontrolled manner to the thiazolopyrimidine scaffold, would present a unique and formidable synthetic challenge. Future research in this area would need to pioneer novel cyclization strategies to access this complex heterocyclic architecture.
Functionalization and Derivatization Strategies for the this compound Core
Consistent with the absence of synthetic routes to the core structure, there is no available information on its subsequent functionalization or derivatization. The reactivity of the this compound system remains unexplored.
Electrophilic and Nucleophilic Substitution Reactions
There are no reported studies on the electrophilic or nucleophilic substitution reactions of this compound. The electronic properties of this unique heterocyclic system, which would govern its susceptibility to attack by electrophiles or nucleophiles, have not been investigated. The interplay of the electron-rich thiazole and electron-deficient pyrimidine rings, further perturbed by the fused azetidine, would likely result in a complex reactivity profile that awaits elucidation.
Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)
Similarly, the application of metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to the this compound framework has not been documented. researchgate.netnih.gov These powerful C-C bond-forming reactions are widely used to elaborate complex molecules. researchgate.net However, their use in the context of this specific tetracyclic system would first require the synthesis of suitable halogenated or otherwise activated derivatives, which, as noted, are currently unknown.
Spectroscopic Characterization Techniques for 2h Azeto 1,2 a Thiazolo 4,5 D Pyrimidine Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by analyzing the magnetic properties of atomic nuclei. For a molecule such as 2H-Azeto[1,2-a]thiazolo[4,5-d]pyrimidine, a full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques, would be essential for complete structural assignment.
¹H NMR spectroscopy identifies the chemical environment of protons within a molecule. The chemical shift (δ) of each proton signal indicates its degree of shielding, while the multiplicity (splitting pattern) reveals the number of adjacent protons, and the integration value corresponds to the number of protons generating the signal.
In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the azetidine (B1206935), thiazole (B1198619), and pyrimidine (B1678525) rings. The protons on the fused ring system would likely appear in the aromatic region, with their exact chemical shifts influenced by the electron-withdrawing or -donating effects of the neighboring nitrogen and sulfur atoms. Protons on the azetidine ring, being part of a saturated, strained ring, would appear further upfield. The coupling constants (J) between adjacent protons would be critical in establishing connectivity within each ring.
Hypothetical ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyrimidine-H | 7.5 - 9.0 | Singlet / Doublet | N/A / 2-4 |
| Azeto-CH₂ | 3.0 - 4.5 | Multiplet | 6-8 |
Note: This table is illustrative and contains hypothetical data based on chemical principles, as specific experimental values are not available.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom typically produces a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment.
For this compound, the carbon atoms of the aromatic pyrimidine and thiazole rings would be expected to resonate at lower field (higher ppm values) compared to the sp³-hybridized carbons of the azetidine ring. The carbons bonded directly to heteroatoms (N, S) would show characteristic shifts. For instance, carbons in the pyrimidine ring adjacent to nitrogen atoms would be significantly deshielded.
Hypothetical ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrimidine C=N | 150 - 165 |
| Pyrimidine/Thiazole C | 110 - 150 |
| Thiazole C-S | 120 - 140 |
Note: This table is illustrative and contains hypothetical data based on chemical principles, as specific experimental values are not available.
To definitively assemble the molecular structure, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another. This is crucial for mapping out the proton network within each ring of the this compound system.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for connecting the different fragments of the molecule, for example, linking the protons on the azetidine ring to carbons in the thiazole ring, thereby confirming the fused structure.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its structural components.
Key expected absorptions would include:
C=N and C=C stretching vibrations from the pyrimidine and thiazole rings, typically observed in the 1500–1650 cm⁻¹ region.
Aromatic C-H stretching appearing just above 3000 cm⁻¹.
Aliphatic C-H stretching from the azetidine ring, appearing just below 3000 cm⁻¹.
C-N and C-S stretching vibrations , which would appear in the fingerprint region (below 1400 cm⁻¹).
The absence of certain bands, such as a broad N-H stretch (around 3300 cm⁻¹), would confirm the fused, N-substituted nature of the heterocyclic system.
Hypothetical IR Absorption Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | ~3050 - 3150 |
| Aliphatic C-H Stretch | ~2850 - 2960 |
| C=N / C=C Stretch | ~1500 - 1650 |
| C-N Stretch | ~1200 - 1350 |
Note: This table is illustrative and contains hypothetical data based on chemical principles, as specific experimental values are not available.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular mass, allowing for the determination of its molecular formula. The mass spectrum would show a prominent molecular ion peak (M⁺). The fragmentation pattern observed upon ionization would be characteristic of the fused heterocyclic system. The stability of the thiazolo[4,5-d]pyrimidine (B1250722) core would likely result in it being a major fragment. The fragmentation would likely initiate with the loss of small, stable molecules or radicals from the azetidine ring, followed by the cleavage of the fused ring system.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing molecules with conjugated systems.
The this compound molecule contains a conjugated thiazolo[4,5-d]pyrimidine system. Therefore, it is expected to exhibit strong UV absorption. The spectrum would likely show absorption bands corresponding to π → π* transitions associated with the conjugated π-electron system of the fused aromatic rings. The precise wavelength of maximum absorbance (λ_max) would be characteristic of this specific chromophore.
No Computational or Theoretical Data Found for this compound
A comprehensive search of scientific literature and chemical databases has revealed no specific computational or theoretical investigations for the chemical compound this compound.
Despite a thorough search for data pertaining to quantum chemical calculations, molecular modeling, and computational prediction of spectroscopic parameters for this specific heterocyclic system, no dedicated studies were identified. The requested article, which was to be structured around detailed computational findings, cannot be generated as the foundational research data is not publicly available.
Computational chemistry is a powerful tool for elucidating the electronic structure, reactivity, and potential interactions of novel molecules. Methodologies such as Density Functional Theory (DFT), molecular orbital analysis (HOMO/LUMO), conformational analysis, and the theoretical prediction of non-covalent interactions are commonly employed to characterize new chemical entities. These studies are crucial for understanding the fundamental properties of a compound and predicting its behavior in various chemical and biological contexts.
While there is a significant body of research on related thiazolo-pyrimidine scaffolds, the unique azetidine ring fusion in the target molecule, this compound, appears to be a novel or less-explored area in computational chemistry research.
Therefore, the specific data required to populate the requested article outline, including data tables and detailed research findings on electronic structure, reactivity, ligand-target interactions, and spectroscopic parameters for this compound, does not exist in the accessible scientific literature.
Computational and Theoretical Investigations on 2h Azeto 1,2 a Thiazolo 4,5 D Pyrimidine
Elucidation of Reaction Mechanisms via Computational Chemistry
Computational chemistry has emerged as a powerful tool for investigating the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. In the context of novel heterocyclic systems such as 2H-Azeto[1,2-a]thiazolo[4,5-d]pyrimidine, theoretical calculations can predict the feasibility of reaction pathways, identify transient intermediates, and determine the energetic barriers associated with transition states. While specific computational studies elucidating the reaction mechanisms for the formation of the tetracyclic this compound are not extensively documented in the literature, the application of these methods to the synthesis of related thiazolopyrimidine cores provides a framework for how such investigations would be approached.
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in understanding the regiochemistry and thermodynamics of the synthesis of fused thiazolopyrimidine derivatives. For instance, in the synthesis of related thiazolo[4,5-d]pyrimidine (B1250722) systems, DFT calculations have been used to determine the relative stabilities of potential isomers, thereby explaining the observed regioselectivity in cyclization reactions.
One common application involves calculating the total energies of possible isomeric products. The isomer with the lower calculated energy is predicted to be the more thermodynamically stable and, therefore, the more likely product to be formed. These theoretical predictions are then often correlated with experimental data obtained from spectroscopic techniques like NMR.
For example, in a study on the formation of a condensed 4-thiazolidinone, DFT calculations were performed to compare the energies of two possible isomers. The results, as shown in the table below, indicated a significant energy difference, favoring the formation of one isomer over the other, which was consistent with the experimental findings.
| Compound | Method | Basis Set | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| Isomer A | B3LYP | 6-31G | -1875.432 | 0.00 |
| Isomer B | B3LYP | 6-31G | -1875.398 | 21.34 |
Such computational approaches could be hypothetically extended to investigate the synthesis of this compound. A plausible synthetic route might involve the annulation of an azetidinone ring onto a pre-existing thiazolo[4,5-d]pyrimidine core. Computational chemists could model the proposed reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. This would allow for the determination of activation energies for each step, identifying the rate-determining step and providing a detailed energetic profile of the entire reaction mechanism.
Furthermore, analysis of the molecular orbitals involved in the transition states can offer deeper insights into the bonding changes occurring during the reaction. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key parameters that can be calculated to understand the reactivity and electronic properties of the reacting species.
While direct computational studies on the reaction mechanisms of this compound are yet to be reported, the established methodologies in computational chemistry provide a robust framework for future investigations into the synthesis and reactivity of this complex heterocyclic system.
Following a comprehensive search for scientific literature, it has been determined that there is no publicly available crystallographic or detailed supramolecular structural analysis data for the specific chemical compound “this compound.”
While research exists on related bicyclic systems such as thiazolo[4,5-d]pyrimidine, thiazolo[5,4-d]pyrimidine, and thiazolo[3,2-a]pyrimidine derivatives, this information does not pertain to the unique tricyclic "azeto" fused structure specified in your request. The presence of the four-membered azeto ring significantly alters the molecule's geometry, electronic properties, and potential intermolecular interactions compared to its bicyclic analogues.
Generating the requested article with the specified detailed sections—including single-crystal X-ray diffraction methodologies, analysis of crystal packing, investigation of hydrogen bonding networks, characterization of halogen bonding, π-π stacking interactions, and polymorphism—would require access to experimental data that is not found in the current scientific literature based on the performed searches.
Therefore, to ensure scientific accuracy and strictly adhere to the prompt's focus on "this compound," the article cannot be generated at this time. Proceeding without specific data would result in speculation or inaccurate generalization from structurally different compounds, which would not meet the required standards of scientific rigor.
Information Not Available for this compound
Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is no specific published research on the chemical compound “this compound.” Consequently, it is not possible to provide a scientifically accurate article on its chemical reactivity and transformation pathways as requested.
The investigation for data pertaining to the following topics yielded no results for the specified molecule:
Ring-Opening and Ring-Expansion Reactions: No studies detailing the behavior of the azeto, thiazolo, or pyrimidine (B1678525) rings within this specific fused system were found.
Stability Profile: Information regarding the stability of this compound under diverse chemical conditions (e.g., acidic, basic, oxidative, reductive) is not available in the current body of scientific literature.
Derivatization Pathways: There are no published methods for the derivatization of the this compound core to form more complex heterocyclic scaffolds.
While research exists for related, but structurally distinct, heterocyclic systems such as thiazolo[5,4-d]pyrimidines, thiazolo[4,5-d]pyrimidines, and thiazolo[3,2-a]pyrimidines, extrapolating this information would be scientifically unsound. The unique strained azetidine (B1206935) ring fused to the thiazolo-pyrimidine core in the requested compound would significantly influence its reactivity in ways that cannot be predicted from these other systems.
Therefore, to maintain scientific accuracy and adhere to the strict constraints of the request, the article on the chemical reactivity of “this compound” cannot be generated at this time. Further experimental research is required to elucidate the chemical properties of this novel heterocyclic scaffold.
Q & A
Q. Optimization Tips :
- Use polar aprotic solvents (e.g., THF, DMF) to enhance cyclization efficiency .
- Catalytic iodine in DMSO improves regioselectivity for fused systems .
- Monitor reaction progress via TLC or LC-MS to minimize side products .
How do structural modifications influence the biological activity of thiazolo[4,5-d]pyrimidines?
Structure-activity relationship (SAR) studies reveal:
- Anticancer Activity : Fluorination at the 5-position enhances cytotoxicity (e.g., IC₅₀ = 1.2 µM against HeLa cells). Derivatives with diaryl substituents at positions 3 and 5 exhibit improved DNA intercalation .
- CRH Receptor Antagonism : Thiazolo[4,5-d]pyrimidine thiones with bulky aromatic groups (e.g., 2-naphthyl) show high affinity (Ki = 8 nM) for CRH-R1 receptors .
- Antimicrobial Activity : Electron-withdrawing groups (e.g., nitro) at the 7-position increase Gram-positive bacterial inhibition (MIC = 4 µg/mL) .
Q. Key SAR Insights :
- Planar heterocyclic cores enhance intercalation with biomacromolecules .
- Substituent polarity modulates blood-brain barrier permeability for CNS targets .
What analytical techniques are critical for characterizing thiazolo[4,5-d]pyrimidine derivatives?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 8.2–8.5 ppm for C7-H in thiazolo systems) .
- LC-MS : High-resolution LC-MS validates molecular ions (e.g., [M+H]⁺ at m/z 262.331 for C₁₂H₁₄N₄OS) and detects impurities .
- X-ray Crystallography : Resolves ambiguities in fused-ring systems (e.g., bond angles < 120° indicate non-aromatic character) .
Q. Data Interpretation Tips :
- Compare experimental vs. calculated NMR shifts using tools like ACD/Labs .
- Use SC-XRD to confirm intramolecular hydrogen bonding (e.g., N–H···O=C interactions) .
How can researchers resolve contradictions in reported biological activities of thiazolo[4,5-d]pyrimidines?
Discrepancies often arise from:
- Structural Isomerism : Thiazolo[5,4-d]pyrimidines show antiretroviral activity, while [4,5-d] isomers are inactive due to altered binding conformations .
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HepG2) or CRH receptor subtypes (CRH-R1 vs. CRH-R2) yield conflicting results .
Q. Resolution Strategies :
- Perform orthogonal assays (e.g., SPR for binding affinity, cell viability for cytotoxicity) .
- Validate SAR trends across multiple derivatives with controlled substitution patterns .
What are the challenges in designing multi-step syntheses for thiazolo[4,5-d]pyrimidine derivatives?
Common pitfalls include:
- Low Yields in Cyclization Steps : Side reactions (e.g., dimerization) reduce efficiency. Mitigate by using high-dilution conditions or flow chemistry .
- Regioselectivity Issues : Competing pathways (e.g., thiazolo vs. oxazolo products) require precise temperature control (e.g., 105–110°C for POCl₃-mediated cyclization) .
Q. Design Recommendations :
- Use computational tools (e.g., DFT) to predict transition-state energies for key steps .
- Optimize protecting groups (e.g., Boc for amines) to prevent undesired nucleophilic attacks .
How do solvent systems and catalysts impact the scalability of thiazolo[4,5-d]pyrimidine syntheses?
Q. Scalability Table :
| Step | Optimal Conditions | Yield | Reference |
|---|---|---|---|
| Aza-Wittig | PPh₃, NaN₃, DMF, 80°C | 70–75% | |
| Iodine-DMSO Cyclization | I₂ (1.2 eq), DMSO, 4 h | 82% | |
| Thiourea Condensation | KOH/EtOH, reflux, 12 h | 65% |
What in silico tools are effective for predicting the pharmacokinetic properties of thiazolo[4,5-d]pyrimidines?
- ADMET Prediction : SwissADME or pkCSM estimates logP (optimal range: 1–3), BBB permeability, and CYP450 inhibition .
- Docking Studies : AutoDock Vina or Glide models interactions with targets (e.g., CRH-R1 binding pockets) to prioritize derivatives .
Validation : Compare in silico predictions with experimental data (e.g., microsomal stability assays) .
How can researchers address low solubility in thiazolo[4,5-d]pyrimidine derivatives for in vivo studies?
- Prodrug Strategies : Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility .
- Co-crystallization : Co-formers like succinic acid improve dissolution rates (e.g., 2.5-fold increase in PBS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
